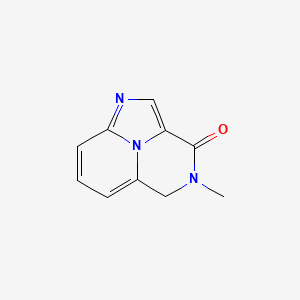3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI)
CAS No.:
Cat. No.: VC18510913
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9N3O |
|---|---|
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 6-methyl-2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraen-5-one |
| Standard InChI | InChI=1S/C10H9N3O/c1-12-6-7-3-2-4-9-11-5-8(10(12)14)13(7)9/h2-5H,6H2,1H3 |
| Standard InChI Key | SIRYDFAPDVVJDE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2=CC=CC3=NC=C(N23)C1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.201 g/mol . Its structure features a fused triazaacenaphthylene core with a methyl group at the 4-position and a ketone functionality at the 3-position (Figure 1). PubChem’s 2D and 3D conformational models confirm the planar arrangement of the heterocyclic system, which is critical for its potential biological interactions .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 312307-86-1 | |
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.201 g/mol | |
| Appearance | Liquid | |
| Assay Purity | ≥99.0% |
| Supplier | Min. Order | Form | Storage Conditions |
|---|---|---|---|
| Chemlyte Solutions | 100 g | Liquid | Cool, dry, ventilated environment |
| Zibo Hangyu Biotechnology | 10 g | Powder | Avoid light and moisture |
| Antimex Chemical Limited | 1 g | Liquid | Sealed containers, room temperature |
Future Research Directions
Mechanistic Studies
Further research should explore the compound’s interactions with bacterial type II topoisomerases, leveraging structural insights from gepotidacin . Computational modeling could predict binding affinities and guide derivative synthesis.
Synthetic Optimization
Developing scalable and cost-effective synthetic routes is critical for industrial applications. Lessons from antistaphylococcal triazole hybrids may inform strategies to enhance yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume